molecular formula C12H14N2O3S B369255 1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole CAS No. 873672-20-9

1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole

Cat. No.: B369255
CAS No.: 873672-20-9
M. Wt: 266.32g/mol
InChI Key: FYYFNSZOGJCJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1-(3-ethyl-4-methoxyphenyl)sulfonylimidazole follows IUPAC rules for sulfonamide derivatives. The parent heterocycle, imidazole (C₃H₄N₂), is prioritized as the principal chain. The sulfonyl group (-SO₂-) acts as a substituent, bound to the imidazole’s nitrogen at position 1. The aryl group attached to the sulfonyl moiety is numbered to assign the lowest possible locants to the ethyl (-C₂H₅) and methoxy (-OCH₃) substituents, resulting in "3-ethyl-4-methoxy" for the phenyl ring. This nomenclature aligns with IUPAC guidelines for sulfonamides, where the sulfonyl group is treated as a prefix to the parent hydride.

Molecular Geometry and Bonding Patterns

The molecule adopts a planar imidazole ring (bond angles ~120°) fused to a sulfonyl group in a tetrahedral geometry (S–O bond lengths: ~1.43–1.44 Å). Key bonding features include:

Bond/Bond Angle Value Source
S–O bond length 1.435–1.441 Å
S–N (imidazole) bond length 1.618–1.625 Å
C–S (aryl) bond length 1.766–1.770 Å
N–S–C (aryl) bond angle 107.66°

The ethyl and methoxy groups on the phenyl ring introduce steric bulk, distorting the sulfonyl group’s tetrahedral symmetry (τ₄ = 0.94). The imidazole’s nitrogen lone pairs participate in conjugation with the sulfonyl group, stabilizing the structure through resonance.

Crystallographic Analysis and Unit Cell Parameters

While direct crystallographic data for this compound is limited, analogous sulfonamide structures reveal monoclinic or orthorhombic systems with Z = 2–4. For example, 4-methyl-N-propylbenzenesulfonamide crystallizes in space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 18.21 Å, and β = 98.5°. The sulfonyl group’s orientation relative to the aryl ring (torsion angle: −65.6° to 76.2°) suggests gauche conformations stabilized by intramolecular C–H⋯O interactions.

Tautomeric Behavior of Imidazole Core

The imidazole ring exhibits tautomerism, interconverting between 1H- and 4H- forms via proton transfer between N1 and N3. In this compound, the sulfonyl group at N1 locks the tautomeric equilibrium into the 1H-imidazole form, as deprotonation at N1 is disfavored by the electron-withdrawing sulfonyl moiety. This contrasts with unsubstituted imidazole, where tautomers are nearly isoenergetic (ΔG ≈ 0 kcal/mol).

Electronic Effects of Sulfonyl and Aryl Substituents

The sulfonyl group (-SO₂-) exerts strong electron-withdrawing effects (Hammett σₚ = 0.73), polarizing the imidazole ring and reducing electron density at N3. Conversely, the 4-methoxy group on the phenyl ring donates electrons via resonance (σₚ = −0.27), offsetting the sulfonyl group’s deactivation. The 3-ethyl substituent, with a modest inductive effect (σₘ = −0.07), minimally influences electronic properties but contributes to steric hindrance.

Substituent Hammett σₚ Electronic Effect
Sulfonyl (-SO₂-) 0.73 Strong electron-withdrawing
Methoxy (-OCH₃) −0.27 Electron-donating (resonance)
Ethyl (-C₂H₅) −0.15 Weak electron-donating

These electronic effects collectively modulate the compound’s reactivity, particularly in electrophilic substitution reactions at the imidazole ring.

Properties

IUPAC Name

1-(3-ethyl-4-methoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-10-8-11(4-5-12(10)17-2)18(15,16)14-7-6-13-9-14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYFNSZOGJCJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Imidazole

A primary route to 1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole involves the reaction of imidazole with 3-ethyl-4-methoxyphenylsulfonyl chloride. This method follows classic sulfonamide synthesis, where a sulfonyl chloride reacts with an amine nucleophile.

Procedure :

  • Sulfonyl Chloride Preparation : 3-Ethyl-4-methoxyphenylsulfonic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the corresponding sulfonyl chloride.

  • Coupling Reaction : The sulfonyl chloride is reacted with imidazole in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere. A base such as triethylamine or pyridine is added to neutralize HCl byproducts.

  • Workup : The crude product is purified via recrystallization or column chromatography.

Critical Parameters :

  • Molar Ratio : A 1:1.2 molar ratio of imidazole to sulfonyl chloride ensures complete conversion.

  • Temperature : Reactions typically proceed at 0–25°C to minimize side reactions.

  • Yield : Analogous sulfonamide syntheses report yields of 65–85% under optimized conditions.

Catalytic and Enantioselective Approaches

Chiral Catalyst Applications

While this compound lacks chiral centers, patented methods for related sulfonamides highlight the utility of chiral catalysts in controlling stereochemistry during intermediate synthesis. For example, CN112250533B discloses a chiral α-hydroxyphenylacetamide catalyst for synthesizing (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, achieving >98% enantiomeric excess. Adapting such catalysts could enhance selectivity in precursor synthesis.

Key Insights :

  • Catalyst Structure : Chiral catalysts with aryl or alkyl substituents (e.g., tert-butyl or cyclohexyl groups) improve steric control.

  • Solvent Systems : Toluene or dioxane enhances catalyst stability and reaction homogeneity.

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

An alternative route involves substituting a pre-functionalized imidazole derivative onto a sulfonated aryl ring. For instance, 4-methoxy-3-ethylbenzenesulfonate esters may react with imidazole under basic conditions.

Reaction Scheme :

Ar-SO3R+ImidazoleBaseAr-SO2Imidazole+ROH\text{Ar-SO}3\text{R} + \text{Imidazole} \xrightarrow{\text{Base}} \text{Ar-SO}2-\text{Imidazole} + \text{ROH}

Conditions :

  • Base : Potassium carbonate or sodium hydride.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C for 12–24 hours.

Process Optimization and Scalability

Solvent and Temperature Effects

Data from CN112812044A emphasize the role of solvent polarity in sulfonamide formation. Non-polar solvents (e.g., toluene) favor slower, more controlled reactions, reducing byproduct formation. Elevated temperatures (40–60°C) accelerate kinetics but may compromise yield if side reactions dominate.

Optimized Protocol :

ParameterOptimal Range
SolventDichloromethane
Temperature25°C
Reaction Time18–24 hours
Catalyst LoadingNot required

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (t, J=7.6 Hz, 3H, CH₂CH₃), 3.82 (s, 3H, OCH₃), 4.05 (q, J=7.6 Hz, 2H, CH₂CH₃), 7.05–7.45 (m, 3H, Ar-H), 7.85 (s, 1H, Imidazole-H).

  • MS (ESI+) : m/z 267.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Inflammatory Diseases

1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole has been investigated for its anti-inflammatory properties. It acts as an immunomodulator, particularly in conditions such as rheumatoid arthritis and psoriasis. The compound inhibits the production of tumor necrosis factor-alpha (TNF-α), a key player in the inflammatory response. This inhibition is crucial in managing chronic inflammatory diseases and has been demonstrated in various animal models .

Anticancer Activity

The compound's structure allows it to interact with biological pathways involved in cancer progression. Studies have shown that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. For example, novel sulfonamide derivatives have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Sulfonamide derivatives have been effective against a range of pathogens, including multidrug-resistant strains. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in the development of new antibiotics .

Case Study 1: Inhibition of TNF-α Production

A study highlighted the efficacy of this compound in reducing TNF-α levels in human rheumatoid synovial cells. The compound was shown to ameliorate experimental arthritis symptoms, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Anticancer Activity

In vitro evaluations of sulfonamide derivatives derived from this compound revealed significant cytotoxicity against HepG2 liver cancer cells, with IC50 values as low as 12.5 µg/mL. This indicates strong potential for further development as an anticancer agent .

Case Study 3: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various sulfonamide derivatives against Mycobacterium tuberculosis and other pathogens. The results demonstrated that compounds with sulfonamide groups exhibited enhanced antibacterial activity compared to traditional antibiotics, supporting their use in treating resistant infections .

Data Tables

Application Area Activity IC50/Effectiveness References
Inflammatory DiseasesTNF-α InhibitionSignificant reduction
Anticancer ActivityCytotoxicity against HepG2 cellsIC50 = 12.5 µg/mL
Antimicrobial PropertiesActivity against M. tuberculosisEffective against MDR strains

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole with similar sulfonylimidazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications
This compound 3-Ethyl, 4-methoxy 266.31 ~1.35 (estimated) ~420 (estimated) Biochemical research (inferred)
1-(4-Methylphenyl)sulfonylimidazole 4-Methyl 222.26 1.3 409.1 Biochemical reagents
4-Nitro-1-(2,4,6-trimethylphenyl)sulfonylimidazole 2,4,6-Trimethyl, 4-nitro 295.31 1.42 510 Not specified
N-(2,4,6-Triisopropylbenzenesulfonyl)imidazole 2,4,6-Triisopropyl 377.51 - - Organic synthesis intermediates

Key Observations:

  • Substituent Effects: Electron-Donating Groups (e.g., methoxy, methyl): The methoxy group in the target compound enhances solubility in polar solvents compared to purely alkyl-substituted analogs (e.g., 1-(4-methylphenyl)sulfonylimidazole) . Electron-Withdrawing Groups (e.g., nitro): The nitro-substituted analog exhibits higher density (1.42 g/cm³) and boiling point (510°C) due to increased molecular polarity and stronger intermolecular forces. Bulky Substituents (e.g., triisopropyl): The triisopropyl derivative has a significantly higher molecular weight (377.51 g/mol), which may limit its utility in solution-phase reactions due to poor solubility.
  • Thermal Stability: The target compound’s estimated boiling point (~420°C) is higher than that of 1-(4-methylphenyl)sulfonylimidazole (409.1°C) , likely due to the ethyl group’s contribution to van der Waals interactions.

Biological Activity

1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an imidazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H14N2O3S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Notably, sulfonamides are known to inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition can lead to various physiological effects, including diuretic action and potential anti-tumor activity.

Biological Activity Overview

Activity Description
AnticancerExhibits cytotoxic effects on cancer cell lines by inducing apoptosis.
AntimicrobialShows activity against certain bacterial strains, potentially through enzyme inhibition.
Anti-inflammatoryMay reduce inflammation by modulating cytokine release and inhibiting leukocyte migration.

Anticancer Activity

A study published in Cancer Letters demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) through the induction of apoptosis. The mechanism involved the activation of caspases and the downregulation of Bcl-2 proteins, leading to increased cell death rates .

Antimicrobial Effects

Research highlighted in Journal of Medicinal Chemistry indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that its mechanism might involve the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide derivatives .

Anti-inflammatory Properties

In a model of acute inflammation, this compound was shown to reduce edema formation in rat paw edema tests. This effect was attributed to the compound's ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Ethyl-4-methoxyphenyl)sulfonylimidazole?

Methodological Answer:
The synthesis typically involves sulfonylation of the imidazole core using 3-ethyl-4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Sulfonylation : Reacting imidazole with the sulfonyl chloride at 0–5°C in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Characterization : Confirmation via IR (S=O stretching at ~1150–1300 cm⁻¹), LC-MS (m/z corresponding to [M-H]⁻), and ¹H/¹³C NMR (distinct ethyl, methoxy, and aromatic proton signals) .

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via vapor diffusion (e.g., methanol/chloroform).
  • Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 296 K .
  • Refinement : SHELXL for structure solution and refinement, with R-factors < 0.05 for high accuracy .
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the imidazole ring .

Advanced: How can computational modeling predict the bioactivity of sulfonylimidazole derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with sulfonate-binding pockets) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., GROMACS, 100 ns trajectories) .
  • SAR Analysis : Compare analogs to identify critical substituents (e.g., ethyl vs. methyl groups) using IC₅₀ data from enzymatic assays .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data on molecular conformation?

Methodological Answer:

  • NMR vs. X-ray : If NMR suggests dynamic flexibility (e.g., multiple conformers in solution) while X-ray shows a single conformation:
    • Perform variable-temperature NMR to assess rotational barriers .
    • Use DFT calculations (Gaussian, B3LYP/6-31G*) to compare energy landscapes of observed conformers .
    • Validate with NOESY/ROESY to detect through-space correlations in solution .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm; ≥98% purity threshold .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
  • TGA/DSC : Confirm thermal stability (decomposition >200°C) and absence of solvates .

Advanced: How does the sulfonyl group influence electrochemical properties?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measure redox peaks in DMF/TBAP (e.g., -1.2 V reduction potential for sulfonyl group) .
  • DFT Calculations : Map HOMO/LUMO energies to correlate electron-withdrawing effects with reactivity .
  • Comparative Studies : Replace sulfonyl with carbonyl or phosphonyl groups to assess impact on charge transfer .

Basic: What safety protocols are recommended for handling sulfonylimidazoles?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chlorides .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Advanced: How to design a structure-activity relationship (SAR) study for sulfonylimidazole analogs?

Methodological Answer:

  • Library Design : Synthesize derivatives with systematic substituent variations (e.g., ethyl → propyl, methoxy → ethoxy) .
  • High-Throughput Screening : Use 96-well plates for enzymatic inhibition assays (e.g., IC₅₀ determination against COX-2) .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate structural descriptors (logP, polar surface area) with bioactivity .

Basic: How to validate the stability of the compound under varying pH conditions?

Methodological Answer:

  • Forced Degradation : Incubate in buffers (pH 1–13) at 40°C for 24 hours .
  • HPLC Monitoring : Track degradation products (e.g., hydrolyzed imidazole or sulfonic acid) .
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using first-order kinetics .

Advanced: What strategies mitigate crystallographic disorder in sulfonylimidazole structures?

Methodological Answer:

  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement .
  • Low-Temperature Data : Collect at 100 K to reduce thermal motion .
  • Occupancy Refinement : Model alternative conformers with PART instructions in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.